molecular formula C12H18O2 B1581072 2-tert-Butyl-1,4-dimethoxybenzene CAS No. 21112-37-8

2-tert-Butyl-1,4-dimethoxybenzene

Cat. No.: B1581072
CAS No.: 21112-37-8
M. Wt: 194.27 g/mol
InChI Key: ALVJDUNBMKMTDC-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,4-dimethoxybenzene is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where two methoxy groups and a tert-butyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

The primary target of 2-tert-Butyl-1,4-dimethoxybenzene is the aromatic ring in the electrophilic aromatic substitution reactions . The compound acts as an electrophile, which is a species that accepts electrons and forms a new covalent bond in a reaction .

Mode of Action

This compound interacts with its targets through a process known as Friedel-Crafts alkylation . This process involves the formation of a carbocation, which is a positively charged carbon atom . The carbocation then attacks the aromatic ring, leading to the substitution of a hydrogen atom on the aromatic ring with the alkyl group .

Biochemical Pathways

The action of this compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on an aromatic ring with an electrophile . The downstream effects include the formation of a new covalent bond and the generation of a substituted aromatic compound .

Pharmacokinetics

Given its molecular weight of 19427 g/mol , it can be inferred that it may have good bioavailability

Result of Action

The molecular effect of the action of this compound is the formation of a new covalent bond between the aromatic ring and the alkyl group . On a cellular level, this can lead to changes in the chemical structure of the aromatic compounds present in the cell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the electronic nature of the substituents can affect the stability of the carbocation and thus the rate of the reaction . Steric factors, such as the size of the substituents, can also influence the reaction by obstructing further substitution . Additionally, the compound’s action may be affected by its physical environment, such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-tert-Butyl-1,4-dimethoxybenzene can be synthesized through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butyl alcohol. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4) to generate the tert-butyl cation, which then reacts with 1,4-dimethoxybenzene to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-1,4-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-Butyl-1,4-dimethoxybenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybenzene: Lacks the tert-butyl group, making it less sterically hindered.

    2,5-Di-tert-butyl-1,4-dimethoxybenzene: Contains an additional tert-butyl group, increasing steric hindrance.

    1,4-Di-tert-butylbenzene: Lacks methoxy groups, making it less electron-rich

Uniqueness

2-tert-Butyl-1,4-dimethoxybenzene is unique due to the combination of electron-donating methoxy groups and the steric hindrance provided by the tert-butyl group. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-tert-butyl-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)10-8-9(13-4)6-7-11(10)14-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVJDUNBMKMTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051854
Record name 2-tert-Butyl-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

21112-37-8
Record name 2-tert-Butyl-1,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21112-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethoxy-2-tert-butylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-tert-Butyl-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-1,4-dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4-DIMETHOXY-2-TERT-BUTYLBENZENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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